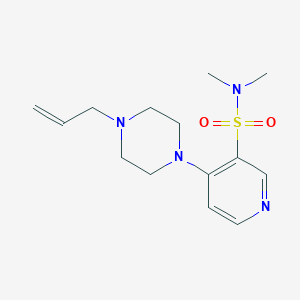![molecular formula C8H6N8O2 B215404 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B215404.png)
6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is still under investigation. However, it is believed that the compound works by inhibiting the activity of certain enzymes or proteins in the body. It has been shown to inhibit the activity of certain kinases, which play a role in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are still being studied. However, it has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to inhibit the activity of certain kinases, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in lab experiments include its potential as a kinase inhibitor and its anti-cancer, anti-inflammatory, and anti-microbial properties. However, limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. One direction is to further investigate its potential as a kinase inhibitor and its anti-cancer properties. Another direction is to study its potential as an anti-inflammatory and anti-microbial agent. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has shown promising results in scientific research and has the potential to be a valuable tool in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-nitro-3-pyrazolecarboxaldehyde with 4-amino-5-nitro-2-(trifluoromethyl)pyrimidine in the presence of a catalyst. Another method involves the reaction of 4-nitro-3-pyrazolecarboxaldehyde with 5-amino-1,2,4-triazole in the presence of a base. Both methods have been successful in synthesizing the compound with high yields.
Applications De Recherche Scientifique
6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has shown potential applications in medicinal chemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. The compound has also been studied for its potential as a kinase inhibitor and has shown promise in inhibiting the activity of certain kinases.
Propriétés
Nom du produit |
6-(4-Nitro-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
|---|---|
Formule moléculaire |
C8H6N8O2 |
Poids moléculaire |
246.19 g/mol |
Nom IUPAC |
6-(4-nitro-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C8H6N8O2/c9-7-12-8-10-1-4(3-15(8)14-7)6-5(16(17)18)2-11-13-6/h1-3H,(H2,9,14)(H,11,13) |
Clé InChI |
CMJZYOLWZQAFEW-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC2=NC(=NN21)N)C3=C(C=NN3)[N+](=O)[O-] |
SMILES canonique |
C1=C(C=NC2=NC(=NN21)N)C3=C(C=NN3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B215322.png)
![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)



![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)

![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)
